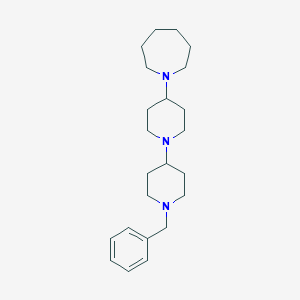
4-(azepan-1-yl)-1'-benzyl-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane is a complex organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to a bipiperidine structure, which is further connected to an azepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Bipiperidine Intermediate: The initial step involves the synthesis of the bipiperidine intermediate. This can be achieved through the reaction of piperidine with benzyl chloride under basic conditions to form N-benzylpiperidine.
Coupling with Azepane: The N-benzylpiperidine is then coupled with azepane using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain pure 1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane.
Industrial Production Methods
In an industrial setting, the production of 1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted products with different functional groups replacing the benzyl group.
科学研究应用
1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting therapeutic effects.
相似化合物的比较
Similar Compounds
1-Benzylpiperidin-4-yl: A simpler derivative with similar structural features.
1-Benzyl-1H-pyrazole-4-carboxylic acid: Another benzyl-substituted compound with different functional groups.
Benzyl 4-hydroxy-1-piperidinecarboxylate: A related compound with a hydroxyl group.
Uniqueness
1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane is unique due to its combination of a bipiperidine structure with an azepane ring, which imparts distinct chemical and biological properties
属性
分子式 |
C23H37N3 |
|---|---|
分子量 |
355.6 g/mol |
IUPAC 名称 |
1-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]azepane |
InChI |
InChI=1S/C23H37N3/c1-2-7-15-25(14-6-1)23-12-18-26(19-13-23)22-10-16-24(17-11-22)20-21-8-4-3-5-9-21/h3-5,8-9,22-23H,1-2,6-7,10-20H2 |
InChI 键 |
PPTICESUZMXBJZ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
规范 SMILES |
C1CCCN(CC1)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


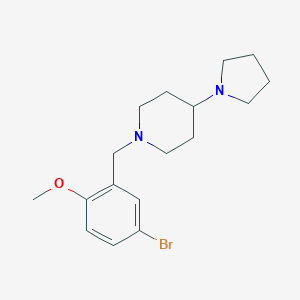
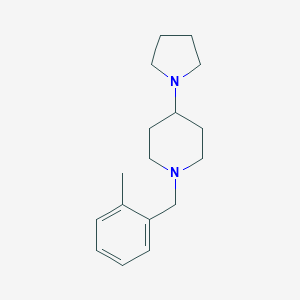
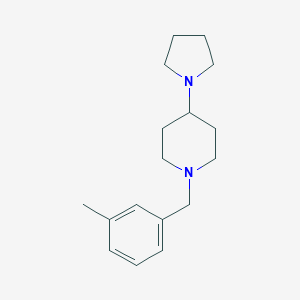
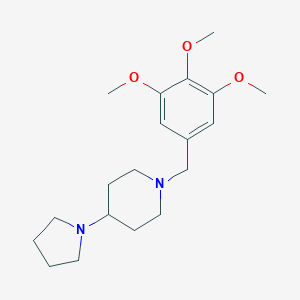
![3-{[4-(1-PYRROLIDINYL)PIPERIDINO]METHYL}-1H-INDOLE](/img/structure/B246968.png)
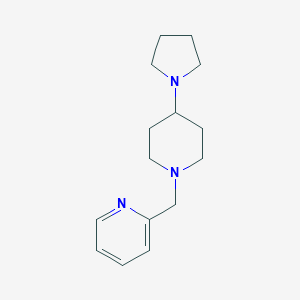
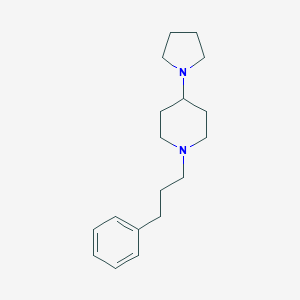
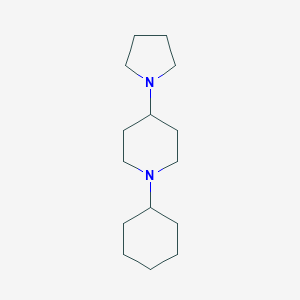
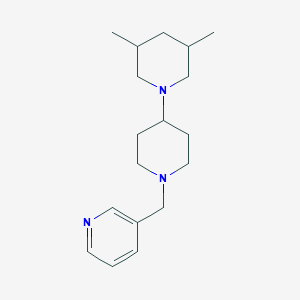
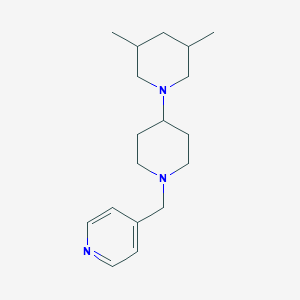
![(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)
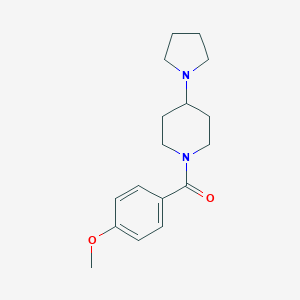
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)
![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)
